8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester

cADPR receptor pharmacology Ca²⁺ signaling antagonist potency

8-Aminoadenosine cyclic 3′,5′-(hydrogen phosphate) 5′-ribofuranosyl ester (commonly designated 8-amino-cADPR, 8-NH₂-cADPR, or 8-amino-cyclic ADP-ribose; CAS 151898-25-8) is a synthetic dinucleotide analogue of the second messenger cyclic ADP-ribose (cADPR). Substitution at the C‑8 position of the adenine ring converts the natural agonist into a potent, competitive antagonist that binds the cADPR receptor with affinity comparable to cADPR itself but does not trigger Ca²⁺ release.

Molecular Formula C15H22N6O13P2
Molecular Weight 556.32 g/mol
CAS No. 151898-25-8
Cat. No. B12780965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester
CAS151898-25-8
Molecular FormulaC15H22N6O13P2
Molecular Weight556.32 g/mol
Structural Identifiers
SMILESC1NC2=C(C(=N)N1C3C(=C(C(O3)CO)O)O)N=C(N2C4C(=CC(O4)COP(=O)(O)OP(=O)(O)O)O)N
InChIInChI=1S/C15H22N6O13P2/c16-11-8-12(18-4-20(11)14-10(25)9(24)7(2-22)33-14)21(15(17)19-8)13-6(23)1-5(32-13)3-31-36(29,30)34-35(26,27)28/h1,5,7,13-14,16,18,22-25H,2-4H2,(H2,17,19)(H,29,30)(H2,26,27,28)/t5-,7+,13+,14+/m0/s1
InChIKeyYXPVCOGBORSVTN-XWPVMSEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoadenosine Cyclic 3′,5′-(Hydrogen Phosphate) 5′-Ribofuranosyl Ester (8-Amino-cADPR) – A Definitive cADPR Receptor Antagonist for Calcium Signaling Research


8-Aminoadenosine cyclic 3′,5′-(hydrogen phosphate) 5′-ribofuranosyl ester (commonly designated 8-amino-cADPR, 8-NH₂-cADPR, or 8-amino-cyclic ADP-ribose; CAS 151898-25-8) is a synthetic dinucleotide analogue of the second messenger cyclic ADP-ribose (cADPR) [1]. Substitution at the C‑8 position of the adenine ring converts the natural agonist into a potent, competitive antagonist that binds the cADPR receptor with affinity comparable to cADPR itself but does not trigger Ca²⁺ release [1]. First characterized in sea‑urchin egg homogenates, 8‑amino‑cADPR remains the most potent antagonist of cADPR‑mediated Ca²⁺ mobilization known and is the reference pharmacological tool for dissecting cADPR‑dependent pathways in both invertebrate and mammalian systems [1][2].

Why 8-Aminoadenosine Cyclic 3′,5′-(Hydrogen Phosphate) 5′-Ribofuranosyl Ester Cannot Be Replaced by Other 8‑Substituted cADPR Analogues


The 8‑position of the adenine ring is a critical determinant of both potency and pharmacological phenotype among cADPR analogues. Even minor alterations at this site can reduce antagonist potency by up to two orders of magnitude or, in some structural contexts, convert an antagonist into a partial or full agonist [1]. For example, 8‑bromo‑cADPR is ~100‑fold less potent than 8‑amino‑cADPR in sea‑urchin egg homogenates and fails to antagonize certain cADPR‑mediated effects in mammalian cells where 8‑amino‑cADPR is fully effective [1][2]. Consequently, generic replacement of 8‑amino‑cADPR with another 8‑substituted derivative risks invalidating experimental conclusions due to insufficient potency, altered selectivity, or unintended residual agonism [1][3].

Quantitative Differentiation Evidence for 8-Aminoadenosine Cyclic 3′,5′-(Hydrogen Phosphate) 5′-Ribofuranosyl Ester Against Its Closest Competitors


8-Amino-cADPR Exhibits ~100‑Fold Greater Antagonist Potency Than 8‑Bromo‑cADPR in Sea‑Urchin Egg Homogenates

In a direct head‑to‑head comparison using the standard sea‑urchin egg homogenate (SUH) Ca²⁺‑release assay, 8‑amino‑cADPR (8‑NH₂‑cADPR) displayed an IC₅₀ of 0.01 µM, whereas 8‑bromo‑cADPR (8‑Br‑cADPR) showed an IC₅₀ of 0.97 µM, and 8‑methyl‑cADPR (8‑Me‑cADPR) gave an IC₅₀ of 0.53 µM [1]. The 97‑fold lower IC₅₀ of 8‑Br‑cADPR and the 53‑fold lower IC₅₀ of 8‑Me‑cADPR relative to 8‑amino‑cADPR demonstrate that the amino substituent at the C‑8 position is uniquely favorable for high‑affinity antagonism at the sea‑urchin cADPR receptor.

cADPR receptor pharmacology Ca²⁺ signaling antagonist potency

8-Amino-cADPR Binds the cADPR Receptor with Affinity Equal to the Natural Agonist, Enabling Competitive Antagonism

Radioligand‑binding experiments using [³²P]cADPR and sea‑urchin egg microsomes demonstrated that 8‑amino‑cADPR competes for the cADPR binding site as effectively as unlabeled cADPR itself [1]. In contrast, 8‑bromo‑cADPR and 8‑azido‑cADPR were noted to be less potent antagonists, implying weaker binding interactions [1]. The equivalent binding affinity establishes 8‑amino‑cADPR as a true competitive antagonist that can fully occupy the receptor at sufficiently low concentrations, a property not guaranteed for other 8‑substituted analogues.

receptor binding radioligand displacement competitive antagonism

8-Amino-cADPR Selectively Blocks cADPR‑Mediated Ca²⁺ Release Without Affecting IP₃‑Mediated Release, a Property Not Shared by All Antagonists

In permeabilized sheep lens cells, 8‑amino‑cADPR (10 µM) completely inhibited cADPR‑induced Ca²⁺ release but had no effect on IP₃‑induced Ca²⁺ release, whereas the IP₃ receptor antagonist heparin blocked IP₃‑mediated release without affecting the cADPR response [1]. This reciprocal selectivity confirms that 8‑amino‑cADPR is a pathway‑specific tool that cleanly discriminates between cADPR‑ and IP₃‑dependent Ca²⁺ mobilization, an essential feature not guaranteed for other cADPR antagonists that may exhibit off‑target activity at higher concentrations.

pharmacological selectivity IP₃ receptor ryanodine receptor

8-Amino-cADPR, but Not 8‑Bromo‑cADPR, Antagonizes cADPR‑Mediated Inhibition of IP₃‑Induced Ca²⁺ Release in Smooth‑Muscle Cells

In permeabilized A7r5 smooth‑muscle cells, cADPR inhibited IP₃‑induced Ca²⁺ release with an IC₅₀ of 20 µM. This inhibitory effect of cADPR was fully antagonized by 8‑amino‑cADPR but was not antagonized by 8‑bromo‑cADPR [1]. The inability of 8‑bromo‑cADPR to reverse cADPR‑mediated modulation of IP₃ receptor function represents a qualitative functional distinction between the two antagonists, indicating that 8‑amino‑cADPR engages a regulatory site or conformation that is not accessed by 8‑bromo‑cADPR.

smooth muscle cADPR–IP₃ receptor crosstalk functional selectivity

8-Amino-cADPR Abolishes Acetylcholine‑Induced [Ca²⁺]ᵢ Oscillations in Airway Smooth Muscle, Confirming Utility in Mammalian Physiological Models

In β‑escin‑permeabilized porcine tracheal smooth‑muscle cells, acetylcholine (ACh)‑induced [Ca²⁺]ᵢ oscillations were completely blocked by 8‑amino‑cADPR (concentration: 20 µM for cADPR‑induced Ca²⁺ release; oscillation experiments used addition of 100 nM and 1 µM cADPR) [1]. Importantly, 8‑amino‑cADPR did not block the [Ca²⁺]ᵢ response to caffeine, demonstrating specificity for the cADPR‑dependent component of ACh signaling while sparing ryanodine‑receptor‑mediated Ca²⁺ release that can be directly activated by caffeine [1]. This functional selectivity in a physiologically relevant mammalian tissue underscores the compound's value beyond the classic sea‑urchin egg model.

airway smooth muscle Ca²⁺ oscillations muscarinic signaling

Optimal Research and Industrial Application Scenarios for 8-Aminoadenosine Cyclic 3′,5′-(Hydrogen Phosphate) 5′-Ribofuranosyl Ester


Pharmacological Dissection of cADPR‑ vs. IP₃‑Mediated Ca²⁺ Signaling Pathways in Permeabilized Cell Preparations

The unique combination of sub‑nanomolar potency (IC₅₀ = 0.01 µM in SUH), equivalent binding affinity to cADPR, and clean selectivity over IP₃‑mediated Ca²⁺ release makes 8‑amino‑cADPR the definitive tool for experiments that require unambiguous separation of the two major intracellular Ca²⁺‑release pathways [1][2][3]. Laboratories standardizing cADPR receptor pharmacology should specify this compound to ensure reproducibility across studies.

Validating cADPR Involvement in Mammalian Smooth‑Muscle Ca²⁺ Oscillations and Contractility

Studies in porcine tracheal smooth muscle demonstrate that 8‑amino‑cADPR abolishes ACh‑induced [Ca²⁺]ᵢ oscillations while leaving caffeine‑induced Ca²⁺ release intact [4]. For pharmaceutical or academic groups investigating airway hyper‑responsiveness, asthma, or gastrointestinal motility, this antagonist provides pathway‑specific validation that cannot be obtained with less selective blockers such as ruthenium red or with weaker cADPR antagonists.

Investigating cADPR–IP₃ Receptor Crosstalk in Vascular and Bronchial Cell Models

The qualitative distinction between 8‑amino‑cADPR and 8‑bromo‑cADPR—where only 8‑amino‑cADPR reverses cADPR‑mediated inhibition of IP₃‑induced Ca²⁺ release in A7r5 smooth‑muscle and 16HBE14o‑ bronchial mucosal cells—identifies 8‑amino‑cADPR as the only suitable antagonist for studies of cADPR–IP₃ receptor crosstalk [5]. Procurement of 8‑bromo‑cADPR would yield false‑negative results in this experimental paradigm.

Reference Standard for Structure–Activity Relationship (SAR) Programs on cADPR Analogues

Because 8‑amino‑cADPR is the most potent 8‑substituted cADPR antagonist known (IC₅₀ = 0.01 µM in SUH, compared to 0.53 µM for 8‑Me‑cADPR and 0.97 µM for 8‑Br‑cADPR), it serves as the benchmark against which novel cADPR analogues are compared [1]. Pharmaceutical research groups engaged in cADPR‑receptor drug discovery or CD38 inhibitor development should use this compound as the gold‑standard antagonist control in all screening cascades.

Quote Request

Request a Quote for 8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.